molecular formula C17H24N4O2S2 B2569032 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105236-53-0

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Cat. No.: B2569032
CAS No.: 1105236-53-0
M. Wt: 380.53
InChI Key: FVBRUXUSGXAJGD-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a complex organic compound that features a thiazole ring substituted with a tert-butyl group and a piperazine moiety linked to a pyridine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thiazole precursor, the tert-butyl group is introduced via alkylation reactions.

    Piperazine Introduction: The piperazine moiety is then attached through nucleophilic substitution reactions.

    Pyridine Sulfonylation: Finally, the pyridine sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as alkyl halides or aryl halides are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated or arylated thiazole derivatives.

Scientific Research Applications

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)-2-((4-(pyridin-3-yl)piperazin-1-yl)methyl)thiazole: Lacks the sulfonyl group, which may affect its binding affinity and specificity.

    4-(Tert-butyl)-2-((4-(pyridin-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole: The position of the pyridine ring substitution can influence the compound’s reactivity and biological activity.

Uniqueness

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the presence of the pyridine sulfonyl group, which enhances its solubility and binding interactions. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile molecule in various applications.

Biological Activity

The compound 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a thiazole ring substituted with a tert-butyl group and a piperazine moiety linked via a pyridine sulfonyl group. This unique configuration is hypothesized to influence its biological activity significantly.

Anticancer Activity

Research indicates that thiazole derivatives, including the target compound, exhibit significant anticancer properties. The presence of the thiazole ring is crucial for its interaction with various biological targets.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

Thiazole compounds have also demonstrated antimicrobial properties against various pathogens. The specific interactions between the compound and bacterial enzymes or membranes could lead to effective inhibition of microbial growth.

  • Case Study : A study on related thiazole derivatives showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective potency .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompoundIC50/ED50 (µM)Reference
Anticancer4-(Tert-butyl)-thiazole<10
Antimicrobial4-(Tert-butyl)-thiazole31.25
AnticonvulsantVarious thiazoles5-30
Anti-inflammatoryThiazole derivatives20

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the thiazole ring and substituents on the piperazine moiety can enhance biological activity. For instance, the introduction of electron-donating groups on the phenyl ring has been associated with increased cytotoxicity against cancer cell lines .

Properties

IUPAC Name

4-tert-butyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2/c1-17(2,3)15-13-24-16(19-15)12-20-7-9-21(10-8-20)25(22,23)14-5-4-6-18-11-14/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBRUXUSGXAJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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